

An In-depth Technical Guide to the Fundamental Properties of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

Cat. No.: B1198390

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a methylthio group at the 2-position. This molecule and its derivatives are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agricultural science. Its biological activity as an aryl hydrocarbon receptor (AhR) agonist, coupled with its applications as a fungicide and a rubber vulcanization accelerator, underscores its versatility and importance. This technical guide provides a comprehensive overview of the fundamental properties of **2-(Methylthio)benzothiazole**, including its physicochemical characteristics, synthesis, and biological activity, with a focus on providing detailed experimental methodologies for its study.

Chemical and Physical Properties

2-(Methylthio)benzothiazole is a white to light yellow crystalline powder under standard conditions.^[1] It is characterized by the following identifiers and physical properties.

Table 1: Chemical Identifiers and Physical Properties of **2-(Methylthio)benzothiazole**

Property	Value	Reference(s)
IUPAC Name	2-(methylthio)-1,3-benzothiazole	[2]
Synonyms	2-(Methylmercapto)benzothiazole, 2-Methylsulfanyl-1,3-benzothiazole, Methylcaptax	[1]
CAS Number	615-22-5	[1]
Molecular Formula	C ₈ H ₇ NS ₂	[1]
Molecular Weight	181.27 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	44-48 °C	[1]
Boiling Point	177 °C at 22 mmHg	[1]
Solubility	Soluble in alcohol, moderately soluble in organic solvents, and has low solubility in water.	
Density	~1.31 g/cm ³	

Spectroscopic Properties

The structural elucidation of **2-(Methylthio)benzothiazole** is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for **2-(Methylthio)benzothiazole**

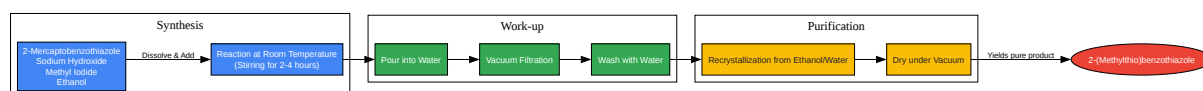
Technique	Data	Reference(s)
^1H NMR	Predicted shifts in CDCl_3 : Aromatic protons (multiplet, ~7.2-8.0 ppm), Methyl protons (singlet, ~2.7 ppm).	[3]
^{13}C NMR	Predicted shifts in CDCl_3 : Aromatic carbons (~121-154 ppm), Methyl carbon (~15 ppm), C2 carbon (~167 ppm).	[4]
FTIR	Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-S stretching.	[5]
Mass Spectrometry	Molecular ion peak (M^+) at m/z = 181.	[2]

Experimental Protocols

Synthesis of 2-(Methylthio)benzothiazole from 2-Mercaptobenzothiazole

This protocol describes a common method for the synthesis of **2-(Methylthio)benzothiazole** via the S-methylation of 2-mercaptobenzothiazole.

Workflow for the Synthesis of 2-(Methylthio)benzothiazole



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Caption: General workflow for the synthesis and purification of **2-(Methylthio)benzothiazole**.

Materials:

- 2-Mercaptobenzothiazole (1.0 eq)
- Sodium hydroxide (1.1 eq)
- Methyl iodide (1.2 eq)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.
- Add a solution of sodium hydroxide in water dropwise to the flask while stirring.
- To the resulting solution, add methyl iodide dropwise at room temperature.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
- Purify the crude product by recrystallization from an ethanol/water mixture.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Dry the purified crystals under vacuum to yield pure **2-(Methylthio)benzothiazole**.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of **2-(Methylthio)benzothiazole** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire the ^1H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Spectroscopy:
 - Use the same sample prepared for ^1H NMR.
 - Acquire the ^{13}C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used.
 - Process the data similarly to the ^1H NMR spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
- Alternatively, for a solid sample, use an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

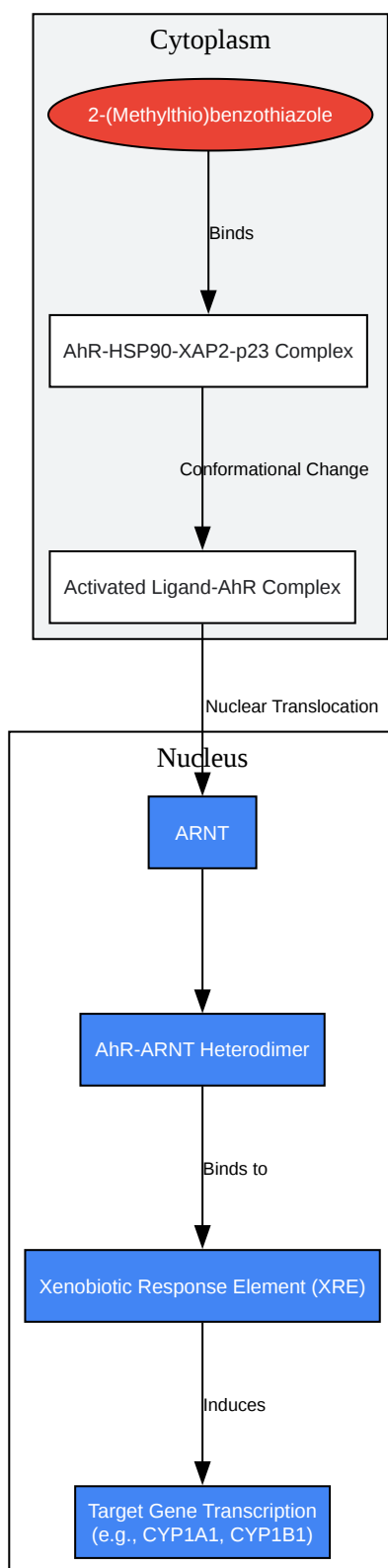
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for LC-MS, or via direct injection for GC-MS.[\[11\]](#)
- Acquire the mass spectrum in positive ion mode to observe the molecular ion $[M]^+$ or the protonated molecule $[M+H]^+$.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for further structural confirmation.

Biological Activity and Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Agonism

2-(Methylthio)benzothiazole has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[\[2\]](#) The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[\[12\]\[13\]\[14\]\[15\]\[16\]\[17\]\[18\]\[19\]\[20\]\[21\]\[22\]\[23\]\[24\]\[25\]](#)

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



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Caption: The canonical signaling pathway of the aryl hydrocarbon receptor (AhR) activated by an agonist like **2-(Methylthio)benzothiazole**.

The activation of the AhR signaling pathway by **2-(Methylthio)benzothiazole** involves the following key steps:

- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.^{[12][14]} **2-(Methylthio)benzothiazole**, acting as a ligand, enters the cell and binds to the AhR.
- **Conformational Change and Nuclear Translocation:** Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.^[19] The activated ligand-AhR complex then translocates into the nucleus.
- **Heterodimerization and DNA Binding:** In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).^[19] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.^[12]
- **Gene Transcription:** The binding of the AhR-ARNT complex to XREs recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).^[12]

Other Biological Activities

Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The core benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Further research is warranted to fully elucidate the therapeutic potential of **2-(Methylthio)benzothiazole** and its analogues.

Applications

The unique properties of **2-(Methylthio)benzothiazole** have led to its use in several industrial and research applications:

- **Agriculture:** It is utilized as an effective fungicide to protect crops from various fungal diseases.^[1]
- **Materials Science:** In the rubber and plastics industry, it acts as a processing aid and vulcanization accelerator, enhancing the durability and performance of the final products.
- **Corrosion Inhibition:** It is used in formulations to prevent the corrosion of metals.
- **Analytical Chemistry:** It can be employed as a reagent in various analytical techniques.^[1]
- **Drug Development:** As an AhR agonist, it serves as a valuable tool for studying the AhR signaling pathway and as a lead compound for the development of novel therapeutics targeting this receptor.

Safety and Handling

2-(Methylthio)benzothiazole should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(Methylthio)benzothiazole is a versatile molecule with a rich chemical and biological profile. Its fundamental properties, including its well-defined structure, reactivity, and role as an AhR agonist, make it a compound of significant interest for researchers in both academic and industrial settings. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the synthesis, characterization, and biological activities of this important benzothiazole derivative, paving the way for new discoveries and applications in drug development and beyond.

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References

- 1. benchchem.com [benchchem.com]
- 2. 2-(Methylthio)benzothiazole | C₈H₇NS₂ | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Purification [chem.rochester.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mt.com [mt.com]
- 11. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulatory crosstalk and interference between the xenobiotic and hypoxia sensing pathways at the AhR-ARNT-HIF1 α signaling node - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular networking identifies an AHR-modulating benzothiazole from white button mushrooms (*Agaricus bisporus*) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of 2-(Methylthio)benzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198390#2-methylthio-benzothiazole-fundamental-properties]

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